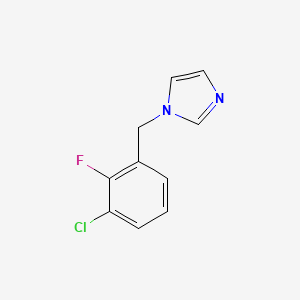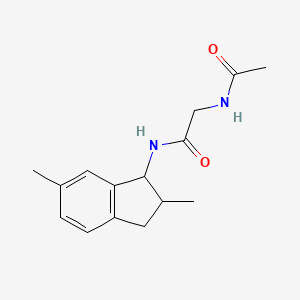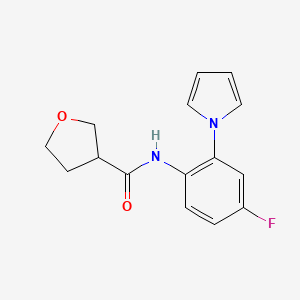
1-(3-Chloro-2-fluorobenzyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-fluorobenzyl)imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)imidazole has been studied in detail. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is essential for DNA replication and cell division. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, which is a condition where there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system. This compound has also been found to modulate the expression of several genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
One of the major advantages of using 1-(3-Chloro-2-fluorobenzyl)imidazole in lab experiments is its potent antitumor and antibacterial activity. This compound has been found to be effective against several cancer cell lines and bacterial strains, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and cell death in normal cells as well, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(3-Chloro-2-fluorobenzyl)imidazole. One of the major areas of research is the development of novel drug formulations that can enhance its therapeutic efficacy and reduce its toxicity. Another area of research is the identification of new targets for this compound, which may lead to the development of new drugs for cancer and bacterial infections. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and tissues.
合成法
The synthesis of 1-(3-Chloro-2-fluorobenzyl)imidazole has been reported in several studies. One of the most common methods used for the synthesis of this compound is the reaction of this compound-4-carboxylic acid with thionyl chloride in the presence of dimethylformamide. This method has been found to be efficient and produces high yields of the compound.
科学的研究の応用
1-(3-Chloro-2-fluorobenzyl)imidazole has been studied extensively for its potential applications in various fields. One of the major areas of research is cancer therapy. Studies have shown that this compound has potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit angiogenesis, which is essential for tumor growth.
Another area of research is the treatment of bacterial infections. Studies have shown that this compound has antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been found to be effective against fungal infections.
特性
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-9-3-1-2-8(10(9)12)6-14-5-4-13-7-14/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKUCHRXYHSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)

![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)

![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-3-ethylthiophene-2-carboxamide](/img/structure/B7643813.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643825.png)
![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)